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Compound of Interest

Compound Name: 3-bromo-N-butylbenzamide

Cat. No.: B1332818

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
bromo-N-butylbenzamide. Due to the limited availability of published experimental spectra for
this specific compound, this document presents a combination of data for a closely related
isomer, N-tert-butyl 3-bromobenzamide, and predicted values based on the known chemical
structure. This information serves as a valuable reference for the synthesis, characterization,
and application of 3-bromo-N-butylbenzamide in research and development.

Chemical Structure and Properties
o |[UPAC Name: 3-bromo-N-butylbenzamide

e Molecular Formula: C11H14BrNOJ[1]

e Molecular Weight: 256.14 g/mol [1]

o CAS Number: Information not readily available

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for 3-bromo-N-butylbenzamide. For comparative
purposes, available data for the isomer N-tert-butyl 3-bromobenzamide is included.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted *H NMR Data for 3-bromo-N-butylbenzamide

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~8.0-7.3 Multiplet 4H
(CeHa)
~6.5 Broad Singlet 1H N-H
~3.4 Triplet 2H N-CH:2
~1.6 Multiplet 2H N-CH2-CH2
~1.4 Multiplet 2H CH2-CHs
~0.9 Triplet 3H CHs

Table 2: Experimental 23C NMR Data for N-tert-butyl 3-bromobenzamide (Isomer Reference)

Note: Data for the n-butyl isomer is expected to differ, particularly in the aliphatic region.

Chemical Shift (8) ppm Assighment
165.8 C=0
136.4 Aromatic C-Br

130.7, 130.3, 130.0, 129.6, 126.9

Aromatic CH

52.1

Quaternary C (tert-butyl)

28.7

CHs (tert-butyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
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Table 3: Predicted IR Absorption Bands for 3-bromo-N-butylbenzamide

Wavenumber (cm~?) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~3050 Medium Aromatic C-H Stretch
~2950, 2870 Medium Aliphatic C-H Stretch
~1640 Strong C=0 Stretch (Amide I)
~1540 Medium N-H Bend (Amide II)
~750 Strong C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 3-bromo-N-butylbenzamide

m/z Interpretation
Molecular ion peak (M*, M+2), due to bromine
255/257 _
isotopes (7°Br and !Br)
Fragment corresponding to the loss of the butyl
183/185
group
155 Fragment corresponding to the loss of the
butylamine group
102 Fragment corresponding to the bromobenzoyl

cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

These methods are based on standard laboratory practices for the analysis of benzamide
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derivatives.[2]

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 3-bromo-N-butylbenzamide in
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

e Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.
e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse program.
o Reference the chemical shifts to the residual solvent peak (e.g., CHCIs at 7.26 ppm).
o Integrate the signals to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse program.

o Reference the chemical shifts to the solvent peak (e.g., CDCIs at 77.16 ppm).

IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For
solution-phase IR, dissolve the sample in a suitable solvent (e.g., chloroform).

 Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition: Scan the sample over the range of 4000-400 cm~2.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups of the molecule.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or gas chromatography (GC-MS).
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« lonization: Utilize an appropriate ionization technique, typically Electron lonization (EI) for
this type of molecule.

e Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
50-350).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of 3-

bromo-N-butylbenzamide.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of 3-
bromo-N-butylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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